Product packaging for 1,2,2-Trimethyl-3-phenylaziridine(Cat. No.:)

1,2,2-Trimethyl-3-phenylaziridine

Cat. No.: B12065943
M. Wt: 161.24 g/mol
InChI Key: SOJLUMSKGCNGIB-UHFFFAOYSA-N
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Description

Significance of Aziridine (B145994) Scaffolds in Modern Organic Synthesis and Nitrogen-Containing Molecular Architectures

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable building blocks in modern organic synthesis. Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to a variety of ring-opening reactions. This reactivity allows for the stereospecific introduction of nitrogen and other functionalities into organic molecules, providing access to a wide array of complex nitrogen-containing architectures. These architectures are central to numerous areas of chemical science, including medicinal chemistry, materials science, and catalysis.

Nitrogen-containing molecules are foundational to the development of pharmaceuticals, with a significant percentage of FDA-approved drugs featuring nitrogen heterocycles. The nitrogen atom's ability to form hydrogen bonds and act as a nucleophile is crucial for molecular interactions with biological targets such as enzymes and receptors. Consequently, the development of synthetic methodologies for the efficient and selective construction of nitrogen-containing scaffolds, including aziridines, is a major focus of contemporary chemical research. Aziridine scaffolds, in particular, serve as versatile intermediates for the synthesis of amino alcohols, diamines, and other valuable chiral synthons.

Overview of 1,2,2-Trimethyl-3-phenylaziridine within the Substituted Aziridine Class

This compound is a member of the substituted aziridine class, characterized by a phenyl group and three methyl groups attached to the aziridine core. Specifically, it features a methyl group on the nitrogen atom (position 1) and two methyl groups on one of the carbon atoms (position 2), with a phenyl group on the other carbon atom (position 3).

A closely related and more studied compound is 1,2-dimethyl-3-phenylaziridine (B1212488), which has been identified as an impurity in the synthesis of methamphetamine from ephedrine (B3423809) or pseudoephedrine. oup.comtci-thaijo.org The formation of this aziridine occurs through the intramolecular cyclization of chloroephedrine intermediates. oup.comtci-thaijo.org This known pathway for a similar compound suggests that this compound could potentially be formed from analogous precursors with an additional methyl group.

Due to the limited specific data for this compound, its properties and reactivity are often inferred from the behavior of similar substituted aziridines. The general reactivity of aziridines involves nucleophilic ring-opening, which can proceed via different mechanisms depending on the reaction conditions and the substitution pattern of the aziridine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B12065943 1,2,2-Trimethyl-3-phenylaziridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1,2,2-trimethyl-3-phenylaziridine

InChI

InChI=1S/C11H15N/c1-11(2)10(12(11)3)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

SOJLUMSKGCNGIB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1C)C2=CC=CC=C2)C

Origin of Product

United States

Synthetic Methodologies for 1,2,2 Trimethyl 3 Phenylaziridine and Analogous Aziridines

Direct Aziridination Reactions

Direct aziridination involves the [2+1] cycloaddition of a nitrogen source to an alkene. This approach is atom-economical and has been the subject of extensive research, leading to the development of various catalytic and electrochemical methods.

Electrocatalytic N-H Aziridination of Substituted Styrenes

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidation for aziridination. nih.govnih.gov An electro-oxidative flow protocol has been developed for the aziridination of aryl alkenes, including substituted styrenes. nih.gov This method involves the simultaneous oxidation of a sulfonamide and the alkene, leading to a cross-coupling reaction that forms the aziridine (B145994) ring. nih.gov The process is notable for avoiding the need for external oxidants and transition-metal catalysts. nih.gov

In a different approach, unactivated alkenes can be electrochemically converted into a metastable, dicationic intermediate. nih.gov This intermediate then reacts with primary amines in the presence of a base to yield N-alkyl aziridines. nih.gov This strategy expands the scope of accessible aziridine products by utilizing readily available primary amine nucleophiles. nih.govthieme-connect.com

A significant advancement is the direct electrochemical synthesis of unprotected tetrasubstituted aziridines from alkenes and ammonia (B1221849) (NH₃) without an external oxidant. chinesechemsoc.org This method is particularly useful for producing sterically hindered aziridines that are challenging to synthesize via other routes. chinesechemsoc.org The use of a graphite (B72142) anode and methanol (B129727) as the solvent is crucial for the success of this reaction. chinesechemsoc.org

Visible light-promoted aziridination of styrenes with sulfonamide in the presence of potassium carbonate and iodine also provides a metal-free route to the corresponding aziridines in good yields. organic-chemistry.org

Nitrene Addition to Olefins

The addition of a nitrene, a reactive nitrogen species, to an olefin is a fundamental method for aziridine synthesis. nih.govchemrxiv.orgacs.org Nitrenes can be generated from various precursors, such as azides or iminoiodinanes, often facilitated by heat, light, or a catalyst. nih.govchemrxiv.orgacs.org

Recent developments include the use of readily synthesized azoxy-triazenes as nitrene sources under direct visible-light irradiation. chemrxiv.orgacs.org This metal- and oxidant-free method allows for the stereospecific and chemoselective aziridination of a wide range of alkenes, including activated and unactivated multi-substituted olefins. chemrxiv.orgacs.org Mechanistic studies suggest the formation of a free singlet nitrene, which accounts for the high selectivity of the reaction. chemrxiv.org

Organocatalytic nitrene transfer represents another approach, where an iminium salt catalyzes the aziridination of styrenes using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs) as the nitrene precursor. nih.gov This reaction is thought to proceed through a diaziridinium salt as the active oxidant in a stepwise, polar mechanism. nih.gov

Transition Metal-Catalyzed Aziridination (e.g., Rh(II)-catalyzed, Co-catalyzed)

Transition metal catalysts have proven highly effective in promoting aziridination reactions, offering high efficiency and stereocontrol. conicet.gov.arresearchgate.netacs.org

Rhodium(II)-Catalyzed Aziridination:

Dirhodium(II) tetracarboxylate complexes are powerful catalysts for the intermolecular aziridination of olefins. nih.gov C₄-symmetrical dirhodium(II) tetracarboxylates, in particular, have demonstrated high efficiency and chemoselectivity in the asymmetric aziridination of substituted alkenes with sulfamates, achieving yields up to 95% and enantiomeric excesses up to 99%. conicet.gov.arresearchgate.netacs.org These reactions tolerate a broad scope of alkenes, including mono-, di-, and trisubstituted olefins, and can be performed on a gram scale with low catalyst loading. conicet.gov.arresearchgate.netacs.orgchemistryviews.org The mechanism is proposed to involve a triplet Rh-nitrene intermediate. conicet.gov.arresearchgate.net

The choice of the rhodium carboxylate ligand can influence the reaction's efficiency, with Rh₂(OAc)₄ and Rh₂(O₂CC₇H₁₅)₄ showing comparable effectiveness. nih.gov

Cobalt-Catalyzed Aziridination:

Cobalt complexes, particularly cobalt porphyrins, are effective catalysts for the aziridination of a wide variety of alkenes using nitrene sources like bromamine-T or diphenylphosphoryl azide (B81097) (DPPA). acs.orgnih.govacs.org Cobalt(II) complexes of certain chiral porphyrins have been developed for asymmetric olefin aziridination with DPPA, providing synthetically valuable N-phosphorylated aziridines. acs.org These reactions can be carried out under mild conditions and often in a one-pot fashion with the alkene as the limiting reagent. nih.govacs.org

Table 1: Comparison of Catalytic Aziridination Methods

Catalyst System Nitrene Source Alkene Scope Key Features
Rh(II) Tetracarboxylates Sulfamates Mono-, di-, and trisubstituted olefins High yields (up to 95%), excellent enantioselectivity (up to 99% ee), low catalyst loading. conicet.gov.arresearchgate.netacs.orgchemistryviews.org
Cobalt Porphyrins Bromamine-T, DPPA Wide variety of alkenes Effective for N-phosphorylated aziridines, operates at room temperature. acs.orgnih.govacs.org

Electrochemical Aziridination Pathways

Electrochemical synthesis provides a powerful and environmentally friendly platform for aziridination reactions. nih.govnih.govchinesechemsoc.org These methods often avoid the need for chemical oxidants by using an anode to facilitate the oxidative coupling. nih.govchinesechemsoc.org

One pathway involves the direct reaction of alkenes with ammonia, which is particularly noteworthy for its atom economy and the use of a readily available nitrogen source. chinesechemsoc.org Another strategy employs an oxidative sulfonamide/alkene cross-coupling in an electrochemical flow cell, which is compatible with a variety of unactivated alkenes, including those found in natural products. nih.gov

Furthermore, electrochemical methods can generate a metastable dicationic intermediate from alkenes, which then reacts with primary amines to form N-alkyl aziridines. nih.gov This approach is significant as it decouples the oxidation step from the aziridination, allowing for the use of a broader range of amine nucleophiles. nih.govthieme-connect.com

Mechanistic investigations, including DFT calculations, have shown that in some systems, the alkene is first oxidized at the anode before reacting with the amine coupling partner. chemrxiv.org

Ring-Closure Approaches

An alternative to direct aziridination is the formation of the aziridine ring through the intramolecular cyclization of a pre-functionalized linear precursor.

Cyclization of Haloamines and Amino Alcohols

The intramolecular SN2 reaction of β-haloamines is a classic and reliable method for synthesizing aziridines. researchgate.netyoutube.com This process typically involves the deprotonation of the amine with a base to generate an internal nucleophile that displaces the adjacent halide.

A versatile and widely used approach is the conversion of vicinal amino alcohols to aziridines. organic-chemistry.orgacs.orgiwu.edu This transformation can be achieved through several methods, often referred to as variations of the Wenker synthesis. baranlab.org One common procedure involves converting the amino alcohol to its corresponding hydrogen sulfate (B86663) with chlorosulfonic acid, followed by cyclization with a base like sodium hydroxide. organic-chemistry.org This method is applicable even to unstable amino alcohols. organic-chemistry.org

Alternatively, 2-amino alcohols can be directly converted to N-tosyl aziridines in a one-pot procedure. organic-chemistry.org The choice of base and solvent can be optimized for different substrates, with potassium carbonate in acetonitrile (B52724) being effective for more substituted amino alcohols. organic-chemistry.org

The synthesis of vicinal amino alcohols as precursors can be achieved through various routes, including the intramolecular aziridination of azidoformates followed by nucleophilic ring opening. acs.org This strategy allows for the preparation of a diverse range of substituted amino alcohols. acs.org

Table 2: Ring-Closure Methods for Aziridine Synthesis

Precursor Reagents Key Features
β-Haloamines Base Classic SN2 cyclization. researchgate.netyoutube.com
Vicinal Amino Alcohols 1. Chlorosulfonic acid, 2. NaOH Wenker synthesis, suitable for unstable precursors. organic-chemistry.orgbaranlab.org
Vicinal Amino Alcohols TsCl, base One-pot synthesis of N-tosyl aziridines. organic-chemistry.org
Azidoformates 1. Intramolecular aziridination, 2. Nucleophilic ring-opening Provides access to diverse vicinal amino alcohols for subsequent cyclization. acs.org

Modified Staudinger Reactions from Imines and Carbene Precursors

The Staudinger reaction, historically known for the reduction of azides to amines, has been ingeniously modified to facilitate the synthesis of aziridines. The aza-Wittig reaction, a key modification, involves the reaction of an iminophosphorane (an aza-ylide) with a carbonyl compound to form an imine. chem-station.comwikipedia.org This principle can be extended to aziridine synthesis where an imine, often generated in situ, reacts with a carbene or carbene precursor.

The general approach involves the reaction of a phosphine (B1218219) with an organic azide to generate an iminophosphorane via the Staudinger ligation. chem-station.com This intermediate can then react with an aldehyde or ketone to produce an imine. In a subsequent step, this imine is subjected to reaction with a carbene, typically generated from a diazo compound, to yield the corresponding aziridine. A more streamlined, one-pot three-component reaction has been developed, combining the in situ generation of imines via the Staudinger/aza-Wittig tandem reaction with a subsequent ketene-imine cycloaddition, which can lead to related four-membered ring systems (β-lactams) and demonstrates the potential for multicomponent strategies in this area. rsc.org

While direct examples for the synthesis of 1,2,2-trimethyl-3-phenylaziridine using this specific modified Staudinger reaction are not prevalent in the reviewed literature, the methodology provides a versatile route to various substituted aziridines. The reaction of imines with carbene precursors, such as those derived from diazo compounds or sulfur ylides (in the aza-Darzens reaction), is a fundamental approach to aziridination. jchemlett.com

Thermolysis or Photolysis of Triazolines, Epoxides, and Oximes for Aziridine Formation

The decomposition of larger ring systems into the strained aziridine ring through the application of heat (thermolysis) or light (photolysis) represents another important synthetic avenue.

Triazolines: The thermal or photochemical decomposition of Δ²-1,2,3-triazolines is a well-established method for aziridine synthesis, proceeding through the extrusion of molecular nitrogen. wikipedia.org This reaction's success and selectivity can be influenced by the substituents on the triazoline ring. Theoretical studies on the thermolysis of substituted 1,2,3-triazol-1-yl)acridines indicate the formation of carbene and biradical intermediates upon nitrogen extrusion, which then cyclize to form new heterocyclic systems. researchgate.net While a general method, selectivity issues can sometimes arise, leading to the formation of side products.

Epoxides: The conversion of epoxides to aziridines typically involves a two-step process rather than direct thermolysis or photolysis. The first step is the ring-opening of the epoxide with an azide nucleophile (e.g., sodium azide) to form a β-azido alcohol. wikipedia.org This intermediate can then be converted to the aziridine through a process involving reduction of the azide and subsequent cyclization, often mediated by a phosphine like triphenylphosphine (B44618) in a reaction reminiscent of the Staudinger ligation. wikipedia.orgyoutube.com Direct thermolysis of epoxides more commonly leads to other rearrangements or decompositions, while their reactions in hot water tend to yield diols. organic-chemistry.org

Oximes: The photolysis of oximes can also lead to the formation of aziridines, often through the intermediacy of oxaziridines. nih.govcapes.gov.br Irradiation of oximes can induce the formation of these three-membered N-O heterocycles, which can then rearrange or react further. nih.gov Some synthetic routes to aziridines from oximes involve their conversion to other intermediates. For instance, a one-pot conversion of a ketoxime to an aziridinyl amide has been demonstrated through the diastereoselective addition of carbamoyl (B1232498) anions to azirines, which can be generated from the corresponding ketoxime. organic-chemistry.org

Sulfenamide-Mediated Cyclization Reactions

Intramolecular cyclization reactions provide a powerful tool for the regioselective and stereoselective synthesis of aziridines. Sulfenamide-mediated or related cyclizations, such as the intramolecular amination of alkenes using sulfamates, have emerged as a significant strategy. This approach involves the use of a nitrogen source tethered to an alkene. Upon activation, typically with a catalyst, the nitrogen atom adds across the double bond to form the bicyclic aziridine ring.

Electrochemical methods have also been employed for the aziridination of alkenes using sulfonamides. In some cases, a mechanism involving the simultaneous oxidation of the sulfonamide and the alkene is proposed, leading to a cross-coupling that forms the aziridine. nih.gov This highlights the versatility of sulfonamide-type precursors in aziridine synthesis through cyclization pathways.

Asymmetric Synthesis Strategies for Chiral Aziridine Building Blocks

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric strategies for the synthesis of chiral aziridines. These methods aim to control the stereochemistry of the newly formed stereocenters in the aziridine ring.

Application of Chiral Auxiliaries in Stereocontrolled Aziridine Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereoselective transformation, the auxiliary is removed, yielding the chiral product. In the context of aziridine synthesis, chiral auxiliaries can be attached to either the imine or the carbene precursor to control the facial selectivity of the addition.

A prominent example of the use of a chiral auxiliary is in the stereocontrolled ring-opening of aziridines with chiral enolates derived from (S,S)-(+)-pseudoephedrine amides. nih.gov While this is a post-synthetic modification, the principle of using a chiral scaffold to influence the stereochemistry of reactions involving the aziridine ring is well-demonstrated. In the synthesis of the aziridine ring itself, a chiral sulfinamide group can act as both a nucleophile and a chiral directing group in the copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes, leading to aziridines with multiple chiral centers. rsc.org

Asymmetric Catalysis in Aziridine Synthesis (e.g., Palladium Complexes with Chiral Ligands)

The use of chiral transition metal catalysts is a powerful approach for asymmetric aziridination. Palladium-catalyzed reactions have been particularly successful in this regard. These systems typically involve a palladium precursor and a chiral ligand that creates a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of vinyl aziridines with nitrogen heterocycles has been shown to proceed with high regio-, chemo-, and enantioselectivity. nih.gov A variety of chiral diphosphine ligands have been employed in these transformations. For instance, the use of specific chiral ligands can even allow for a stereodivergent synthesis, where different stereoisomers of the product can be obtained by simply changing the ligand. nih.gov

The development of the catalytic, enantioselective Heine reaction, which is the rearrangement of cis-aziridine-2-carboximides to oxazolines, has been achieved using a cationic palladium(II)-diphosphine catalyst, producing highly enantioenriched products. acs.org This demonstrates the power of palladium catalysis in controlling stereochemistry in reactions involving aziridines.

Below is a table summarizing selected results for palladium-catalyzed asymmetric reactions involving aziridines.

Catalyst/LigandSubstrateProductYield (%)ee (%)Reference
[Pd₂(dba)₃]·CHCl₃ / (R,R)-L2Vinyl aziridine and methyl 1H-pyrrole-3-carboxylateN-alkylated pyrrole9193 nih.gov
[Pd₂(dba)₃]·CHCl₃ / (R,R)-L2Vinyl aziridine and methyl 1H-indole-5-carboxylateN-alkylated indole9296 nih.gov
Pd(TFA)₂ / (R)-BINAPmeso-AziridineOxazoline8586 acs.org
Pd(TFA)₂ / (R,R)-Ph-BPEmeso-AziridineOxazoline9092 acs.org

Enantioselective Protonation of Catalytically Generated Enamines for Aziridine Construction

A more recent and innovative strategy for the asymmetric synthesis of chiral aziridines involves the enantioselective protonation of a prochiral enamine intermediate. This method relies on the generation of an enamine in situ, which is then protonated by a chiral Brønsted acid. The chiral acid delivers a proton to one of the two enantiotopic faces of the enamine, thereby establishing a new stereocenter.

A method has been reported for the synthesis of chiral vicinal chloroamines through the asymmetric protonation of catalytically generated prochiral chloroenamines using chiral phosphoric acids. d-nb.infonih.gov These chiral chloroamines can then be readily converted into the corresponding chiral aziridines in a one-pot process by treatment with a base. d-nb.infonih.gov This approach offers a novel entry into heterocycle-substituted chiral aziridines and has been shown to be highly enantioselective. The utility of this method is further demonstrated by the ability to access vicinal diamines through the ring-opening of the resulting aziridines. d-nb.infonih.gov

Substrate 1 (Chloroenamine precursor)Substrate 2 (Amine)Chiral Acid CatalystProduct (Aziridine)Yield (%)ee (%)Reference
2-(2-chlorovinyl)quinolineAniline(R)-TRIP2-(1-phenylaziridin-2-yl)quinoline7195 d-nb.infonih.gov
2-(2-chlorovinyl)quinoline4-Methoxyaniline(R)-TRIP2-(1-(4-methoxyphenyl)aziridin-2-yl)quinoline8096 d-nb.infonih.gov
3-(2-chlorovinyl)-1H-indoleAniline(R)-STRIP3-(1-phenylaziridin-2-yl)-1H-indole7594 d-nb.infonih.gov

Reactivity and Chemical Transformations of 1,2,2 Trimethyl 3 Phenylaziridine

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a common transformation for aziridines, proceeding via an S(_N)2-type mechanism. nih.govnih.gov The regioselectivity and stereospecificity of this reaction are key considerations in its synthetic applications.

Regioselectivity and Stereospecificity of Ring Opening

The ring-opening of unsymmetrical aziridines can, in principle, lead to two different regioisomers. In the case of 1,2,2-trimethyl-3-phenylaziridine, nucleophilic attack can occur at either the C2 or C3 position of the aziridine (B145994) ring. The outcome is influenced by both steric and electronic factors. Generally, in acid-catalyzed ring-opening reactions, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge. Conversely, under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon atom.

For phenyl-substituted aziridines, clean S(_N)2-type ring opening at the C3 position has been observed. nih.gov The stereochemistry of the ring-opening is typically stereospecific, with the reaction proceeding with inversion of configuration at the carbon atom undergoing nucleophilic attack. This is a hallmark of the S(_N)2 mechanism. The formation of substituted 1,2-diamines from trisubstituted aziridines has been shown to proceed with complete regio- and stereoselective control. nih.gov

The regioselectivity of the ring-opening of aziridines can also be influenced by the functional groups present in the substituents. For instance, the presence of a γ-ketone on an alkyl substituent at the C2 position of an aziridine directs the nucleophilic attack of water to the C2 position under acidic conditions. frontiersin.org In contrast, a γ-silylated hydroxy group at the same position directs the attack to the unsubstituted C3 position. frontiersin.org

Catalytic Asymmetric Ring-Opening Transformations with Nucleophiles

While the inherent chirality of a starting aziridine can direct the stereochemical outcome of a ring-opening reaction, the use of chiral catalysts allows for the asymmetric synthesis of products from achiral or racemic aziridines. Catalytic asymmetric ring-opening reactions of aziridines with various nucleophiles are a powerful tool for the synthesis of enantioenriched β-amino compounds. mdpi.com For example, copper-phosphoramidite catalysts have been used for the regioselective and anti-stereoselective asymmetric ring-opening of certain bicyclic aziridines with organometallic reagents. nih.gov

Magic Blue-Initiated S(_N)2-Type Nucleophilic Ring Opening

A notable method for the ring-opening of activated aziridines involves the use of "Magic Blue," a catalytic aminium radical-cation salt (tris(4-bromophenyl)aminium hexachloroantimonate). nih.govacs.org This transition-metal-free protocol initiates an S(_N)2-type nucleophilic ring opening. nih.gov The reaction of activated aziridines with electron-rich arenes and heteroarenes in the presence of Magic Blue affords 2,2-diarylethylamines in high yields. nih.govacs.org This method is characterized by its high stereospecificity. nih.gov For instance, the reaction of nonracemic aziridines can yield products with high enantiomeric excess. nih.govacs.org

Nucleophile (Arene/Heteroarene)ProductYield (%)
1,3,5-Trimethoxybenzene2,2-Diaryl ethylamine (B1201723) derivative96
Benzo[d] nih.govacs.orgdioxoleCorresponding ring-opening product90
1,4-DimethoxybenzeneCorresponding ring-opening product70
1,2,3-TrimethoxybenzeneCorresponding ring-opening product72

Table 1: Examples of Magic Blue-initiated ring-opening of activated aziridines with various nucleophiles. acs.org

Reactivity with Azide (B81097) and Thiolate Nucleophiles

Azide and thiolate anions are effective nucleophiles for the ring-opening of aziridines. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of vicinal azido-amines and amino-thioethers, respectively. The regioselectivity of these reactions follows the general principles of nucleophilic attack on aziridines, favoring the less sterically hindered carbon in the absence of strong electronic directing effects. In the case of a phenyl-substituted aziridine, treatment with 4-methoxybenzylthiol resulted in a clean S(_N)2 type ring opening at the C3 position to give a β-phenyl-substituted cysteine derivative. nih.gov

Electrophilic Ring-Opening Reactions

In contrast to nucleophilic ring-opening, electrophilic activation of the aziridine nitrogen is required for reactions with nucleophiles when the nitrogen atom is substituted with an electron-donating group. bioorg.org This activation can be achieved using protic or Lewis acids. The resulting aziridinium (B1262131) ion is highly reactive and susceptible to nucleophilic attack. bioorg.org For instance, the reaction of 2-acylaziridines with acid chlorides is initiated by the nucleophilic attack of the aziridine nitrogen on the acid chloride, forming an acylaziridinium ion intermediate. bioorg.org This intermediate is then opened by the chloride anion. bioorg.org

Ring-Expansion Reactions

The strain within the aziridine ring can be harnessed to drive ring-expansion reactions, providing access to larger heterocyclic systems. arkat-usa.orgresearchgate.net These transformations often involve the generation of an azomethine ylide from the aziridine, which can then undergo cycloaddition reactions. arkat-usa.orgresearchgate.net Vinylaziridines are particularly useful substrates for ring-expansion reactions, as they can undergo sigmatropic rearrangements to form four-, five-, six-, and seven-membered nitrogen-containing rings. nih.govmdpi.com The outcome of these reactions is often dependent on the reaction conditions and the substitution pattern of the vinylaziridine. nih.govmdpi.com For example, a nih.govnih.gov-sigmatropic rearrangement of a vinylaziridine can lead to the formation of a seven-membered azepine skeleton. nih.govmdpi.com Another example is the reaction of N-tosylaziridines with α-bromo ketones in the presence of a base, which can lead to the formation of functionalized azetidines. askfilo.com

Transition Metal-Catalyzed Ring Expansions to Nitrogen Heterocycles

Transition metal catalysis provides a powerful tool for the transformation of aziridines into more complex nitrogen heterocycles. These reactions often proceed through the cleavage of one of the carbon-nitrogen bonds of the aziridine ring, followed by the insertion of a new fragment and subsequent ring closure to form a larger ring system. For instance, palladium-catalyzed ring-opening cross-coupling reactions of aziridines have been developed to produce a variety of functionalized amines. acs.org While specific studies focusing solely on this compound in this context are not extensively detailed in the provided results, the general reactivity patterns of substituted aziridines suggest its potential as a substrate in such transformations. The regioselectivity of the ring opening, whether at the C2 or C3 position, is a critical aspect of these reactions and is often influenced by the nature of the substituents on the aziridine ring and the choice of catalyst. acs.org

Azomethine Ylide Formation and Cycloaddition Reactions

Azomethine ylides are highly reactive 1,3-dipoles that are valuable intermediates in the synthesis of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. wikipedia.orgnih.gov The generation of azomethine ylides from aziridines is a well-established and synthetically useful process.

Thermal Electrocyclic Ring-Opening of Aziridines to Azomethine Ylides

The thermal electrocyclic ring-opening of aziridines is a classic method for generating azomethine ylides. wikipedia.org This pericyclic reaction involves the cleavage of the carbon-carbon bond of the aziridine ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com According to the Woodward-Hoffmann rules, for a 4π-electron system like an aziridine, the thermal ring-opening proceeds in a conrotatory fashion. wikipedia.orgwikipedia.org This stereospecificity dictates the geometry of the resulting azomethine ylide, which in turn influences the stereochemistry of subsequent cycloaddition reactions. The equilibrium between the aziridine and the azomethine ylide can be influenced by temperature and the substituents on the ring.

Generation of Azomethine Ylides from this compound Precursors

The formation of azomethine ylides from aziridine precursors, including those structurally related to this compound, is a key step in their application in synthesis. researchgate.netrsc.org The thermal or photochemical cleavage of the C-C bond of the aziridine ring leads to the formation of the corresponding azomethine ylide. wikipedia.org In the case of this compound, the resulting azomethine ylide would possess a nitrogen atom substituted with a methyl group and carbon termini substituted with two methyl groups at one end and a phenyl group at the other. The stability and reactivity of this ylide are influenced by these substituents.

The generation of azomethine ylides can also be achieved through other methods, such as the condensation of α-amino acids with aldehydes or the deprotonation of iminium salts. wikipedia.org However, the ring-opening of aziridines remains a direct and common approach.

[3+2] Cycloaddition Reactions with Dipolarophiles

Azomethine ylides, once generated, readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, which are molecules containing a double or triple bond. wikipedia.orgnih.gov This reaction is a powerful and atom-economical method for the construction of five-membered heterocyclic rings. nih.gov The high regioselectivity and stereoselectivity of these reactions make them particularly valuable in organic synthesis. nih.govmsu.edu

Formation of Five-Membered Heterocycles (e.g., Pyrrolidines, Oxazolidines)

The [3+2] cycloaddition of azomethine ylides with alkenes leads to the formation of pyrrolidines, which are common structural motifs in many natural products and pharmaceuticals. organic-chemistry.orgnih.govwikipedia.org The reaction of an azomethine ylide generated from an aziridine with an electron-deficient alkene, for example, can produce highly substituted pyrrolidines with control over multiple stereocenters. msu.edu

Similarly, the cycloaddition of azomethine ylides with carbonyl compounds as dipolarophiles results in the formation of oxazolidines. nih.govmdpi.com The reaction of an azomethine ylide with an aldehyde, for instance, can yield oxazolidine (B1195125) derivatives, often with a high degree of diastereoselectivity. mdpi.com The specific stereochemical outcome of the cycloaddition is dependent on the geometry of the azomethine ylide and the nature of the dipolarophile. nih.gov

Azomethine Ylide SourceDipolarophileProductKey Features
AziridineAlkenePyrrolidine (B122466)Atom-economical, high stereocontrol. msu.edunih.gov
AziridineAldehydeOxazolidineAccess to oxazolidine derivatives, often with high diastereoselectivity. nih.govmdpi.com
α-Amino acid + AldehydeAlkenePyrrolidineCommon method for in situ ylide generation. nih.gov
Stereoselectivity of Cycloadditions for Azomethine Ylides

The thermal or photochemical cleavage of the carbon-carbon bond of the aziridine ring in this compound results in the formation of a reactive intermediate known as an azomethine ylide. This 1,3-dipole can subsequently undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to generate five-membered heterocyclic rings. The stereoselectivity of these cycloadditions is a critical aspect, dictating the spatial arrangement of the substituents in the resulting cycloadduct.

The stereochemical outcome of the cycloaddition is largely governed by the geometry of the azomethine ylide, which can exist in different stereoisomeric forms (W-shaped, U-shaped, or S-shaped). The substituents on the ylide play a crucial role in determining the preferred geometry. For the azomethine ylide derived from this compound, the relative orientation of the N-methyl, C-phenyl, and the gem-dimethyl groups influences the facial selectivity of the approach of the dipolarophile.

Generally, the cycloaddition of azomethine ylides generated from aziridines can proceed with a high degree of stereocontrol, often retaining the stereochemistry of the initial aziridine. researchgate.netwikipedia.org The reaction is typically concerted and suprafacial with respect to both the dipole and the dipolarophile. wikipedia.org The choice of dipolarophile, reaction conditions, and the presence of catalysts can further influence the endo/exo selectivity of the cycloaddition, leading to the preferential formation of one diastereomer over others. researchgate.net

While the general principles of stereoselectivity in azomethine ylide cycloadditions are well-established, specific and detailed research findings, including diastereomeric ratios for the cycloaddition of the ylide derived from this compound with various dipolarophiles, are not extensively documented in readily available literature.

Other Transformations

Beyond cycloaddition reactions, this compound can undergo a range of other chemical transformations, including oxidation, reduction, and substitution reactions, which further highlight the synthetic utility of this heterocyclic scaffold.

Oxidation Pathways Yielding Corresponding Oxides or Hydroxylamines

The nitrogen atom of the aziridine ring can be oxidized to form the corresponding N-oxide or, under different conditions, may lead to hydroxylamine (B1172632) derivatives. The oxidation of tertiary amines, including N-alkylaziridines, is commonly achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgorganic-chemistry.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the aziridine.

The specific oxidation of this compound would be expected to yield 1,2,2-trimethyl-3-phenyloxaziridine, a three-membered ring containing an N-O bond. However, detailed experimental procedures and yields for this specific transformation are not prominently reported.

Reduction Pathways Converting to Amines

The aziridine ring is susceptible to reductive cleavage, leading to the formation of the corresponding acyclic amine. A common and powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). chemistryscore.commasterorganicchemistry.com The reduction involves the nucleophilic attack of a hydride ion on one of the ring carbons, followed by ring opening.

In the case of this compound, reduction with LiAlH₄ would be expected to yield 1-methyl-2-phenyl-2-propylamine. The regioselectivity of the ring opening can be influenced by steric and electronic factors. Generally, in the absence of activating groups, the hydride attacks the less substituted carbon atom. However, the presence of the phenyl group might influence the site of attack. Studies on the reduction of structurally similar aziridines, such as 2-methyl-N-phenylaziridine, with LiAlH₄ have shown that the reaction can proceed non-regioselectively, yielding a mixture of isomeric amines. rsc.orgmdpi.com

Starting MaterialReagentExpected ProductReference
This compoundLiAlH₄1-Methyl-2-phenyl-2-propylamine chemistryscore.commasterorganicchemistry.com
2-Methyl-N-phenylaziridineLiAlH₄N-Propylaniline and N-Isopropylaniline rsc.orgmdpi.com

Silyl (B83357) Substitution Reactions with Electrophiles

Silyl substitution reactions on aziridines can occur at either the nitrogen or a carbon atom. N-Silylation of aziridines can be achieved by reacting the N-H of an unsubstituted or N-lithiated aziridine with a silyl electrophile, such as a silyl chloride. researchgate.net However, for an N-alkylated aziridine like this compound, direct N-silylation is not possible.

Alternatively, C-H silylation could be envisioned through a deprotonation-silylation sequence. The acidity of the C-H bonds on the aziridine ring is generally low, but metalation could potentially facilitate this transformation.

Metalation Reactions and Subsequent Reactivity

The deprotonation of a C-H bond on the aziridine ring using a strong base, such as an organolithium reagent, would generate a carbanion that could then react with various electrophiles. acs.org The position of metalation would be directed by the substituents on the ring. In this compound, the C-H bond at the 3-position, being adjacent to both the nitrogen and the phenyl group, would be the most likely site for deprotonation due to the stabilizing effect of the phenyl ring on the resulting carbanion.

Subsequent quenching of this lithiated intermediate with an electrophile would introduce a new substituent at the C-3 position. However, specific studies detailing the successful metalation and subsequent functionalization of this compound are not widely available in the reviewed literature.

Mechanistic Investigations of Aziridine Transformations

Reaction Mechanisms of Aziridine (B145994) Formation (e.g., Radical Mechanisms, Polar Capture of Carbocations)

There is no specific literature detailing the mechanistic pathways for the formation of 1,2,2-trimethyl-3-phenylaziridine. General aziridination methods, such as nitrene additions to substituted alkenes or cyclization of amino alcohols, could theoretically be applied. clockss.org However, studies investigating radical mechanisms or the polar capture of carbocation intermediates specifically leading to this compound have not been found.

Mechanistic Insights into Ring-Opening Processes (e.g., SNi, SN2, Stereospecific Consequences)

The ring-opening of aziridines is a well-documented process driven by the release of ring strain. clockss.orgresearchgate.net These reactions can proceed through various mechanisms, including SN2-type attacks by nucleophiles, which typically result in an inversion of stereochemistry at the attacked carbon center. The regioselectivity of the attack is governed by both steric and electronic factors. For this compound, a nucleophilic attack could potentially occur at either the C2 (gem-dimethyl substituted) or C3 (phenyl substituted) position. However, specific studies determining the preferred mechanism (SNi vs. SN2), regioselectivity, and the resulting stereospecific consequences for this particular molecule are absent from the available literature.

Understanding Aziridinium (B1262131) Ylide Intermediates and their Intrinsic Reactivity

Aziridinium ylides are 1,3-dipolar species formed by the reaction of aziridines with carbenes or carbenoids. iupac.orgwikipedia.org These intermediates are highly reactive and can undergo various transformations, such as sigmatropic rearrangements or cycloadditions. The substitution pattern on the aziridine ring is critical in determining the stability and subsequent reaction pathways of the ylide. There are no available studies on the generation, isolation, or reactivity of the aziridinium ylide derived from this compound.

Due to the absence of specific research data for this compound, no data tables or detailed research findings can be provided.

Advanced Characterization Methodologies for 1,2,2 Trimethyl 3 Phenylaziridine

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,2,2-trimethyl-3-phenylaziridine. While specific experimental data for this exact compound is not widely available in published literature, a theoretical analysis based on established principles of NMR allows for the prediction of its spectral characteristics.

¹H NMR: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The protons of the phenyl group would likely appear in the aromatic region (δ 7.0-8.0 ppm). The methyl groups attached to the aziridine (B145994) ring would exhibit distinct signals in the aliphatic region. The N-methyl group would likely appear as a singlet, while the two C-methyl groups at the C2 position would also be singlets, potentially with slightly different chemical shifts depending on their magnetic environment. The single proton at the C3 position, being adjacent to the phenyl group and the aziridine nitrogen, would have a characteristic chemical shift.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. Distinct signals would be expected for the carbons of the phenyl ring, the two carbons of the aziridine ring, and the three methyl groups. The chemical shifts of the aziridine ring carbons would be indicative of the strained three-membered ring structure.

2D NMR Techniques (COSY, HMQC, NOESY): To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, helping to establish the connectivity between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique would correlate proton signals with their directly attached carbon atoms, enabling the assignment of the carbon spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, irrespective of their bonding connectivity. For this compound, NOESY would be instrumental in confirming the relative orientation of the substituents on the aziridine ring.

A comprehensive analysis of these NMR spectra would provide a detailed and unambiguous structural elucidation of this compound.

Table 1: Predicted NMR Data for this compound

Technique Predicted Observations
¹H NMR Signals for phenyl, N-methyl, C-methyl, and C3-H protons.
¹³C NMR Signals for phenyl, aziridine ring, and methyl carbons.
COSY Correlations between coupled protons.
HMQC Correlations between protons and their directly bonded carbons.

| NOESY | Through-space correlations revealing stereochemistry. |

Infrared (IR) Spectroscopy for Characteristic Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations include C-H stretching from the aromatic phenyl ring and the aliphatic methyl groups, C=C stretching from the aromatic ring, and C-N stretching from the aziridine ring. The absence of certain bands, such as N-H stretching (for a secondary amine), would confirm the tertiary nature of the aziridine nitrogen. While a computed vapor phase IR spectrum for the related compound 2-phenyl-2,3,3-trimethylaziridine is available, specific experimental data for this compound is not present in the searched literature.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 3000-2850
Aromatic C=C Stretching 1600-1450

Mass Spectrometry (MS/MS, High-Resolution MS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound with high confidence.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation pattern would provide valuable insights into the connectivity of the molecule, confirming the presence of the phenyl and trimethylaziridine moieties.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are essential for assessing the purity of a sample and for analyzing complex mixtures. In the context of this compound, GC-MS or LC-MS would be used to separate the compound from any impurities or side products from a synthesis, with the mass spectrometer providing identification of each component. For instance, GC-MS has been utilized in the analysis of the related compound cis- and trans-1,2-dimethyl-3-phenyl aziridine. tci-thaijo.org However, it is noted that derivatization of aziridines for GC-MS analysis can sometimes lead to the opening of the unstable aziridine ring. tci-thaijo.org

Table 3: Mass Spectrometry Techniques for the Analysis of this compound

Technique Information Obtained
High-Resolution MS (HRMS) Accurate molecular weight and elemental formula.
Tandem MS (MS/MS) Structural information from fragmentation patterns.

| GC-MS / LC-MS | Purity assessment and analysis of mixtures. |

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.com If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. mdpi.com This would definitively confirm the connectivity and, most importantly, the relative and absolute stereochemistry of the substituents on the aziridine ring. The resulting crystal structure would provide irrefutable proof of the compound's molecular architecture.

Table 4: Information Provided by X-ray Crystallography

Parameter Significance
Unit Cell Dimensions Defines the size and shape of the repeating unit in the crystal.
Bond Lengths and Angles Provides precise geometric details of the molecule.
Torsional Angles Defines the conformation of the molecule.

| Absolute Stereochemistry | Unambiguously determines the 3D arrangement of atoms. |

Theoretical and Computational Studies on Aziridine Systems

In Silico Methods for Investigating Aziridine (B145994) Reactivity and Biosynthesis

In silico methods, which encompass a wide range of computational techniques, are instrumental in exploring the chemical behavior of aziridines. These approaches allow researchers to model and predict the outcomes of chemical reactions, as well as to hypothesize potential biosynthetic pathways. For a molecule like 1,2,2-trimethyl-3-phenylaziridine, in silico studies can simulate its interaction with various reagents and biological macromolecules to predict its reactivity.

One of the key applications of in silico methods is in the field of drug discovery and development. For instance, computational screening of compound libraries against specific biological targets is a common practice. acs.org Although direct studies on the biosynthesis of this compound are not extensively documented, in silico approaches could be employed to explore potential enzymatic routes for its formation. This would involve identifying enzymes capable of catalyzing the formation of the aziridine ring from appropriate precursors.

Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. nih.gov Such predictions are crucial in the early stages of drug development to assess the viability of a compound. For example, the lipophilicity and metabolic stability of substituted aziridines can be estimated using computational models, providing guidance for synthetic efforts. nih.gov

Application of Molecular Orbital Theory to Aziridine Ring Opening and Stability

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and reactivity. Unlike valence bond theory, MO theory describes electrons as being distributed among a set of molecular orbitals that extend over the entire molecule. libretexts.org This delocalized view is particularly useful for explaining the properties of conjugated systems and the course of chemical reactions. masterorganicchemistry.com

For aziridines, MO theory is crucial for understanding the stability of the three-membered ring and the mechanisms of its ring-opening reactions. The strained nature of the aziridine ring makes it susceptible to nucleophilic attack, leading to ring opening. The course of this reaction can be rationalized by considering the interaction between the HOMO of the nucleophile and the LUMO of the aziridine. researchgate.net

In the case of this compound, the substituents on the ring will influence the energies and shapes of the molecular orbitals. The phenyl group, being a π-system, can conjugate with the aziridine ring, affecting its electronic properties. The trimethyl substitution will have steric and electronic effects that also modulate the ring's stability and reactivity. MO theory can predict whether the ring opening will occur via an SN1 or SN2-type mechanism by analyzing the orbital symmetries and energies.

Table 2: Key Molecular Orbitals in Aziridine Ring-Opening Reactions

Molecular OrbitalRole in ReactionSignificance
HOMO (Nucleophile)Electron DonorThe energy of the HOMO of the attacking nucleophile influences the reaction rate.
LUMO (Aziridine)Electron AcceptorThe energy and localization of the LUMO on the aziridine ring dictates the site of nucleophilic attack.
π-orbitals (Phenyl group)Electronic InfluenceConjugation with the phenyl ring can stabilize transition states and influence regioselectivity.

Computational Docking Calculations for Related Aziridine Structures

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

For aziridine-containing compounds, molecular docking can be used to predict their binding affinity and mode of interaction with the active site of an enzyme. nih.gov This information is invaluable for designing more potent and selective inhibitors. The docking process involves placing the ligand (the aziridine compound) into the binding site of the receptor and evaluating the interaction energy for different poses.

Table 3: Illustrative Docking Results for a Substituted Aziridine in an Enzyme Active Site

ParameterValueDescription
Binding Energy-8.5A more negative value indicates stronger binding.
Interacting ResiduesTYR 84, PHE 290, LEU 305Key amino acids in the binding pocket involved in interactions.
Types of InteractionsHydrogen Bond, HydrophobicThe nature of the forces stabilizing the ligand-receptor complex.

Note: The data presented in this table is for illustrative purposes and represents typical outputs from a molecular docking study of a small molecule inhibitor.

Synthetic Utility and Applications of 1,2,2 Trimethyl 3 Phenylaziridine As a Chemical Building Block

Construction of Complex Nitrogen-Containing Molecules and Polymers

The inherent ring strain of aziridines, such as 1,2,2-trimethyl-3-phenylaziridine, makes them valuable precursors for the synthesis of intricate nitrogen-containing molecules. The ring-opening of the aziridine (B145994) allows for the introduction of various functionalities and the construction of larger, more complex scaffolds. This reactivity is particularly useful in the synthesis of natural products and their analogues, many of which are alkaloids or other nitrogen-containing compounds with significant biological activity. nih.gov

The ability of the aziridine ring to participate in various chemical transformations facilitates the synthesis of polycyclic compounds containing nitrogen. nih.gov For instance, the strategic opening of the aziridine ring can be followed by subsequent cyclization reactions to build fused or bridged ring systems.

Furthermore, the reactivity of this compound can be harnessed in polymerization reactions. The ring-opening polymerization of aziridines is a known method for producing polymers with nitrogen atoms in the backbone. This can lead to the formation of polyamines and other nitrogen-containing polymers with unique properties and potential applications in materials science and biomedicine. The specific substituents on the aziridine ring, in this case, the two methyl groups and the phenyl group, influence the properties of the resulting polymer.

Synthesis of Diverse Chiral Nitrogen-Containing Molecular Architectures

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov Chiral building blocks are essential for the construction of these complex molecules. nih.govportico.org The use of this compound, when in a specific stereoisomeric form, allows for the transfer of chirality into the target molecule. This is particularly significant in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect. nih.gov

The development of asymmetric catalytic methods has further enhanced the utility of aziridines in chiral synthesis. princeton.edu These methods enable the enantioselective synthesis of aziridines or their enantioselective ring-opening, providing access to a wide array of chiral nitrogen-containing compounds. The ability to control the stereochemistry at multiple centers is crucial for building complex molecular architectures with precise three-dimensional arrangements. chemistryworld.com

Preparation of Various N-Heterocycles via Aziridine Transformations

The transformation of the three-membered aziridine ring into larger, more stable heterocyclic systems is a powerful strategy in organic synthesis. magtech.com.cnfrontiersin.org this compound serves as a versatile precursor for a variety of N-heterocycles through different reaction pathways, most notably cycloaddition reactions. frontiersin.org

Pyrrolidine (B122466) Derivatives via [3+2] Cycloadditions

Pyrrolidines are five-membered nitrogen-containing heterocycles that are prevalent in many natural products and pharmaceuticals. nih.gov The [3+2] dipolar cycloaddition reaction is a highly effective method for the synthesis of the pyrrolidine ring. nih.govmdpi.comrsc.org In this context, the aziridine ring of this compound can be opened to form an azomethine ylide, which is a 1,3-dipole. This ylide can then react with a variety of dipolarophiles, such as electron-deficient alkenes, to construct the pyrrolidine ring in a regio- and stereoselective manner. nih.govorganic-chemistry.org The reaction's efficiency and selectivity can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org

Table 1: Examples of Pyrrolidine Synthesis via [3+2] Cycloaddition

Aziridine PrecursorDipolarophileCatalyst/ConditionsProductRef.
N-Aryl AziridineDimethyl AcetylenedicarboxylateHeatDihydropyrrole organic-chemistry.org
Aziridine-2-carboxylateMethyl AcrylateLewis AcidSubstituted Pyrrolidine organic-chemistry.org
N-TosylaziridineMaleimideYb(OTf)₃Fused Pyrrolidine nih.gov

This table provides illustrative examples of pyrrolidine synthesis from aziridines and is not specific to this compound.

Oxazolidine (B1195125) Derivatives via [3+2] Cycloadditions

Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are valuable intermediates in organic synthesis and can exhibit biological activity. organic-chemistry.orgresearchgate.net Similar to the synthesis of pyrrolidines, this compound can be a precursor to oxazolidines via a [3+2] cycloaddition reaction. organic-chemistry.orgdocumentsdelivered.com In this case, the aziridine reacts with a carbonyl compound, such as an aldehyde or ketone. organic-chemistry.org The reaction can be catalyzed by Lewis acids to promote the formation of the oxazolidine ring. organic-chemistry.org The regioselectivity of the cycloaddition determines the substitution pattern on the resulting oxazolidine ring. nih.gov

Table 2: Examples of Oxazolidine Synthesis via [3+2] Cycloaddition

AziridineCarbonyl CompoundCatalyst/ConditionsProductRef.
N-ArylaziridineFormaldehydeBF₃·OEt₂N-Aryloxazolidine organic-chemistry.org
2-PhenylaziridineBenzaldehydeSc(OTf)₃2,4-Disubstituted Oxazolidine organic-chemistry.org
N-TosylaziridineAcetoneCu(OTf)₂Substituted Oxazolidine organic-chemistry.org

This table provides illustrative examples of oxazolidine synthesis from aziridines and is not specific to this compound.

Isoquinoline (B145761) Derivatives

Isoquinolines are bicyclic aromatic nitrogen heterocycles that form the core structure of many alkaloids and pharmacologically active compounds. slideshare.netwikipedia.orgpharmaguideline.com While direct conversion of an aziridine to an isoquinoline is less common, the ring-opening of this compound can provide intermediates that are then used in established isoquinoline syntheses. For example, the ring-opened product could be a substituted β-phenylethylamine derivative, a key starting material for classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. wikipedia.orgpharmaguideline.com These methods involve the cyclization of a phenylethylamine derivative to form the dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. wikipedia.orgpharmaguideline.comorganic-chemistry.org

Azetidines and Other Ring Systems

Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry. magtech.com.cn One synthetic route to azetidines involves the ring expansion of aziridines. magtech.com.cn This can be achieved, for example, by reacting the aziridine with a carbene or a carbenoid species. The insertion of a carbon atom into the aziridine ring leads to the formation of the four-membered azetidine (B1206935) ring. The substitution pattern of the resulting azetidine is determined by the substituents on the starting aziridine and the nature of the carbene used. magtech.com.cnorganic-chemistry.orgnih.govbham.ac.uk

Role in Biosynthesis of Natural Products and Related Intermediates

While the direct biosynthetic pathway involving this compound in the creation of natural products is not extensively documented, the manipulation of aziridine-containing scaffolds serves as a powerful strategy for the stereocontrolled synthesis of C(sp³)-rich amine structures, which are prevalent in many biologically active natural products. nih.gov The inherent strain of the three-membered aziridine ring makes it a versatile synthetic intermediate, readily undergoing ring-opening reactions to introduce complex amine functionalities. nih.gov

The utility of aziridines as building blocks is particularly evident in the synthesis of complex amine-containing scaffolds analogous to those found in nature. nih.govacs.org Research has demonstrated the capability to transform "anomalous" aziridines, which possess unique substitution patterns, into densely substituted and stereochemically complex N-heterocyclic structures. acs.org These structures are often difficult to access through conventional synthetic methods. acs.org For instance, the development of synthetic methods to create these unusual aziridines has been driven by the goal of exploring high Fsp³ amine chemical space, which holds significant promise for discovering novel bioactivity. nih.govacs.org

An example of this approach is the effort to leverage aziridine chemistry to explore the complex amine chemical space relevant to natural products like jogyamycin and methyl detoxinine. acs.org Although not a direct biosynthetic role, this highlights the instrumental function of aziridine derivatives in the laboratory synthesis of natural product analogues and intermediates, which is crucial for studying their biological activity and developing new therapeutic agents.

Strategies for Accessing High Fsp3 Amine Chemical Space through Aziridine Manipulation

The quest for novel drug candidates with improved physicochemical properties has led to a focus on molecules with a high fraction of sp³-hybridized carbon atoms (high Fsp³). nih.gov High Fsp³ character is associated with increased drug-likeness and a higher success rate in clinical trials. nih.gov Aziridines, including substituted derivatives like this compound, are pivotal precursors for generating sp³-enriched scaffolds. nih.gov The manipulation of the strained aziridine ring provides a versatile platform for accessing diverse and complex amine-containing molecules. nih.govacs.org

Several key strategies are employed to leverage aziridines for accessing high Fsp³ amine chemical space:

Regioselective Ring-Opening: A fundamental strategy involves the regioselective opening of the aziridine ring with a variety of nucleophiles. acs.org This approach allows for the introduction of diverse functional groups and the creation of stereochemically defined amine stereotriads. acs.org The regioselectivity of the ring-opening is often controlled by the substituents on the aziridine ring and the reaction conditions.

Formation and Reaction of Strained Intermediates: The unique geometry of certain aziridines allows for their transformation into other strained intermediates, such as aziridinium (B1262131) ylides. acs.org These intermediates can then undergo a variety of subsequent reactions, leading to the formation of larger, more complex heterocyclic systems like azetidines, piperidines, and azepines. acs.org

Transition-Metal Catalyzed Cross-Coupling: The use of transition metals, such as nickel and palladium, has enabled innovative cross-coupling reactions with aziridines serving as C(sp³) precursors. researchgate.net These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aziridine carbons, providing access to a wide range of β-substituted amines. researchgate.net

Cyclic Aziridine Amide Ring-Opening: A less explored but powerful method is the selective ring-opening of cyclic aziridine amides. nih.gov This strategy provides rapid access to sp³-enriched scaffolds and can be used to generate sterically congested tertiary ethers with high regioselectivity. nih.gov

These strategies are instrumental in diversifying the chemical space of accessible amines, moving beyond flat, aromatic structures towards more three-dimensional and biologically relevant molecules. The ability to generate libraries of high Fsp³ compounds from aziridine precursors is a significant advancement in drug discovery and chemical biology. nih.govacs.org

Table of Synthetic Transformations of Aziridines for High Fsp³ Scaffolds

StrategyDescriptionResulting Scaffolds
Regioselective Ring-OpeningNucleophilic attack on a carbon of the aziridine ring, leading to a stereodefined acyclic amine.Amine stereotriads, β-substituted amines
Aziridinium Ylide FormationReaction of the aziridine nitrogen with a carbene, followed by rearrangement or trapping.Azetidines, piperidines, azepines, aminated cyclopentanes and cycloheptanes acs.org
Transition-Metal Cross-CouplingNi- or Pd-catalyzed coupling of the aziridine C-N bond with organometallic reagents or other electrophiles.β-aryl homoallylic amines, diversely substituted β-amines researchgate.net
Cyclic Aziridine Amide OpeningSelective cleavage of a C-N bond in an aziridine fused to another ring system.sp³-enriched scaffolds, tertiary ethers nih.gov

Q & A

Q. Q1. What are the optimal synthetic routes for 1,2,2-Trimethyl-3-phenylaziridine, and how can reaction yields be improved?

Methodological Answer : The synthesis of strained aziridines like this compound typically involves cyclization of β-amino alcohols or Staudinger-type reactions. Key parameters include temperature control (e.g., cryogenic conditions to minimize ring-opening) and catalyst selection (e.g., Lewis acids like BF₃·OEt₂ for regioselectivity). Yield optimization may require iterative purification via column chromatography or recrystallization, as impurities from side reactions (e.g., dimerization) are common. Reaction progress should be monitored using TLC or GC-MS .

Q. Q2. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For compounds resistant to crystallization, NOESY NMR can reveal spatial proximities between protons, while vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) may resolve enantiomeric configurations. Computational methods (DFT-based geometry optimization) should corroborate experimental data .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?

Methodological Answer : The compound’s reactivity arises from ring strain (≈25–30 kcal/mol in aziridines) and electronic effects from the phenyl and methyl groups. Mechanistic studies should employ kinetic isotope effects (KIE), deuterium labeling, and in-situ IR spectroscopy to track intermediates. For example, acid-mediated ring-opening may proceed via aziridinium ion intermediates, while nucleophilic attacks can be mapped using Hammett plots to assess substituent effects .

Q. Q4. How does the steric bulk of this compound influence its application in asymmetric catalysis?

Methodological Answer : The bulky substituents may hinder substrate approach, reducing catalytic efficiency but enhancing enantioselectivity. Researchers should conduct comparative studies with less-substituted analogs (e.g., 3-phenylaziridine) using chiral ligands (e.g., BINOL derivatives). Enantiomeric excess (ee) should be quantified via chiral HPLC or NMR with chiral shift reagents. Computational docking simulations (e.g., AutoDock) can predict steric interactions .

Data Contradiction and Stability Analysis

Q. Q5. How should researchers address discrepancies in reported thermodynamic stability values for this compound?

Methodological Answer : Contradictions may arise from varying experimental conditions (solvent polarity, temperature gradients). A systematic review should isolate variables:

  • Thermodynamic Stability : Measure ΔHf via calorimetry and compare with DFT-calculated values.
  • Kinetic Stability : Perform accelerated degradation studies (e.g., 40–60°C) with HPLC monitoring.
  • Solvent Effects : Use Kamlet-Taft parameters to correlate stability with solvent polarity .

Q. Q6. What analytical techniques are critical for detecting decomposition products of this compound under oxidative conditions?

Methodological Answer : Oxidative decomposition (e.g., via O₂ or peroxides) likely generates imines or nitriles. High-resolution LC-MS (Q-TOF) can identify low-abundance degradation products. Complementary techniques:

  • Headspace GC-MS : Detect volatile byproducts (e.g., CH₃CN).
  • EPR Spectroscopy : Confirm radical intermediates during autoxidation.
  • Isolation via Prep-HPLC : For structural elucidation of stable degradants .

Computational and Experimental Synergy

Q. Q7. How can DFT calculations guide the design of derivatives of this compound with reduced toxicity?

Methodological Answer :

  • Toxicity Prediction : Use QSAR models (e.g., TOPKAT) to correlate structural features with LD50 values.
  • Electrostatic Potential Maps : Identify reactive sites prone to metabolic activation (e.g., epoxidation by CYP450).
  • Derivative Screening : Substitute methyl groups with electron-withdrawing groups (e.g., CF₃) and calculate activation energies for detoxification pathways .

Structural and Functional Characterization

Q. Q8. What challenges arise in characterizing the supramolecular interactions of this compound in crystal lattices?

Methodological Answer : Bulky substituents disrupt packing efficiency, leading to disordered structures. Mitigation strategies:

  • Low-Temperature Crystallography : Reduce thermal motion artifacts.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (C-H···π, van der Waals).
  • Synchrotron Radiation : Enhance diffraction resolution for weakly scattering crystals .

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